

An In-Depth Technical Guide to 3-Aminoisoxazolo[4,5-b]pyrazine

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Compound of Interest

Compound Name: 3-Aminoisoxazolo[4,5-b]pyrazine

Cat. No.: B1281704

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

IUPAC Name: isoxazolo[4,5-b]pyrazin-3-amine

Chemical Structure:

- Molecular Formula: C₅H₄N₄O
- SMILES: N1=C(N)OC2=NC=CN=C12
- InChIKey: WKOSBXIJGCIJII-UHFFFAOYSA-N

Physicochemical Properties

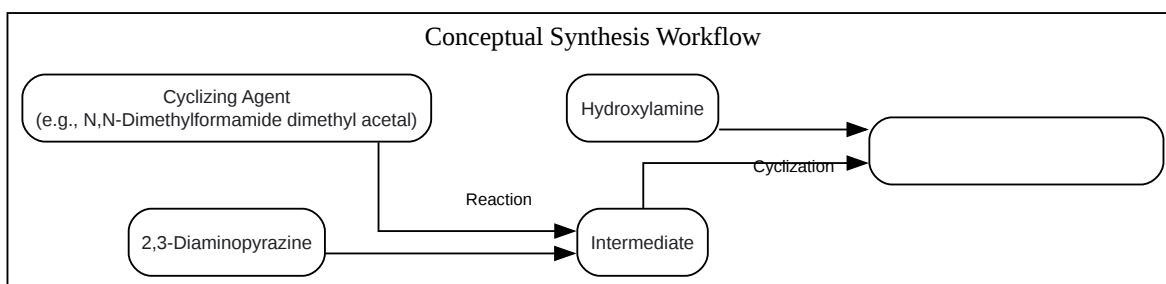
While specific experimentally determined data for **3-Aminoisoxazolo[4,5-b]pyrazine** is limited in publicly available literature, computational estimates provide some insight into its properties.

Property	Estimated Value	Unit	Source
Molecular Weight	136.12	g/mol	Calculated
Boiling Point	250.08 - 288.09	°C	EPA T.E.S.T., EPI Suite[1]
Density	1.5	g/cm ³	EPA T.E.S.T.[1]
Flash Point	163.44	°C	EPA T.E.S.T.[1]
Melting Point	98	°C	-

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **3-Aminoisoxazolo[4,5-b]pyrazine** are not extensively reported in peer-reviewed journals. However, the synthesis of the related isoxazolo[4,5-b]pyridine scaffold can provide insights into potential synthetic strategies. A common approach involves the cyclization of a substituted aminopyridine derivative.

A potential, though not experimentally verified for this specific compound, synthetic workflow could involve the condensation of a suitably substituted diaminopyrazine with a reagent that provides the isoxazole ring structure.



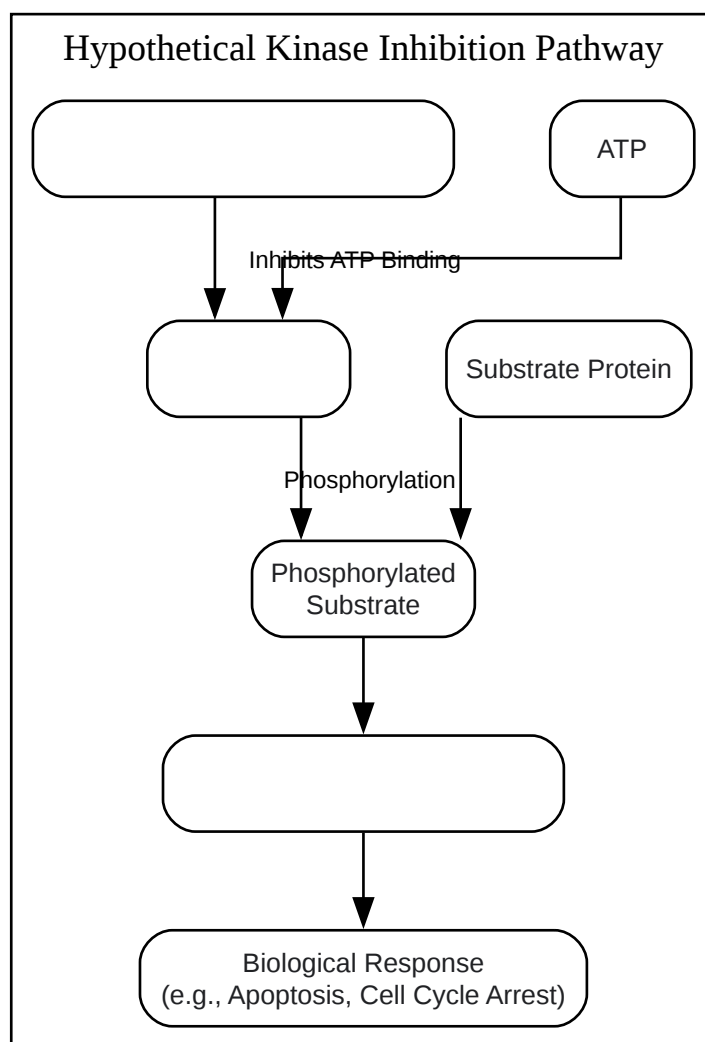
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Caption: A conceptual workflow for the synthesis of **3-Aminoisoxazolo[4,5-b]pyrazine**.

Biological Activity and Potential Signaling Pathways

Direct biological activity data and signaling pathway information for **3-Aminoisoxazolo[4,5-b]pyrazine** are not available in the current body of scientific literature. However, the broader class of isoxazolo-fused heterocyclic compounds has garnered attention for a variety of biological activities. For instance, derivatives of isoxazolo[4,5-b]pyridines have been investigated for their potential as antibacterial and anticancer agents.^[2]

Given the structural similarity to purine analogs, it is plausible that **3-Aminoisoxazolo[4,5-b]pyrazine** could interact with enzymes that utilize purines as substrates, such as kinases. Kinase inhibition is a common mechanism of action for many small molecule drugs in development, particularly in oncology. A hypothetical signaling pathway illustrating this potential mechanism is provided below.



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Caption: A generalized diagram of a potential kinase inhibition signaling pathway.

Summary and Future Directions

3-Aminoisoxazolo[4,5-b]pyrazine is a heterocyclic compound with a defined IUPAC name and structure. While some of its physicochemical properties have been estimated, there is a notable lack of published experimental data regarding its synthesis, quantitative biological activity, and mechanism of action. The information available for structurally related compounds, such as isoxazolo[4,5-b]pyridines, suggests that this scaffold may hold potential for biological activity.

For researchers and drug development professionals, this compound represents an under-explored area of chemical space. Future work should focus on developing and publishing robust synthetic methods, followed by screening for biological activity against various targets, such as kinases or microbial enzymes. Elucidation of its specific biological properties will be crucial in determining its potential as a lead compound for therapeutic development.

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References

- 1. The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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